molecular formula C12H13N5O2 B2444169 N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine CAS No. 497063-41-9

N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

Cat. No.: B2444169
CAS No.: 497063-41-9
M. Wt: 259.269
InChI Key: KHHDGACPYOTJHX-UHFFFAOYSA-N
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Description

N4-Ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C12H14N6O2 . It belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities . Pyrimidine derivatives are recognized as privileged structures in drug discovery and are extensively investigated for their pharmacological properties, which include anti-inflammatory, antioxidant, antibacterial, antifungal, antiviral, and antitubercular activities . The specific structural features of this compound—including the nitro group, ethyl substituent, and phenyl ring—are common in bioactive molecules. Researchers utilize such pyrimidine-4,6-diamine cores as key intermediates in the synthesis of more complex chemical entities for biological screening . The nitro group, in particular, can serve as a versatile functional handle for further chemical transformation, allowing for the exploration of structure-activity relationships (SAR) . While specific biological data for this exact molecule may be limited, its structural analogy to other documented diaminopyrimidines suggests its value as a building block in the development of novel therapeutic agents, especially in anti-infective and anti-inflammatory research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-N-ethyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-2-16(9-6-4-3-5-7-9)12-10(17(18)19)11(13)14-8-15-12/h3-8H,2H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHDGACPYOTJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Substitution-Nitration Approach

A two-step strategy involves initial preparation of 4,6-diamino-N4-ethyl-N4-phenylpyrimidine, followed by nitration at position 5.

Step 1: N4-Ethylation and Arylation
Starting with 4,6-diaminopyrimidine, N4-ethylation is achieved using ethyl bromide in the presence of a base such as potassium carbonate. Subsequent N4-arylation with iodobenzene under palladium catalysis introduces the phenyl group. This method mirrors conditions reported for analogous N4-arylpyrimidines, where microwave-assisted heating (130°C, 3 h) in tert-amyl alcohol with catalytic acetic acid yielded 62–72% conversion.

Step 2: Nitration at Position 5
Nitration of the intermediate is performed using fuming nitric acid in sulfuric acid at 0–5°C. The electron-donating amino groups at positions 4 and 6 direct nitration to position 5, as observed in structurally related compounds. Careful temperature control prevents over-nitration or decomposition, with yields typically ranging from 45–55%.

Ring Construction via Condensation Reactions

An alternative route employs a Biginelli-like condensation to build the pyrimidine ring with pre-installed nitro and N4-substituents.

Reaction Components

  • Ethylurea and phenylurea as N4-substituent precursors
  • 5-Nitro-2-thiobarbituric acid as the nitro-containing building block
  • Catalytic HCl in refluxing ethanol (78°C, 6 h)

This method, adapted from protocols for N5-benzylidene pyrimidines, affords the target compound in 38–42% yield after recrystallization from ethyl acetate.

Reaction Optimization and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, N4-arylation under microwave conditions (130°C, 20 min) in tert-amyl alcohol improves yields to 68–74% compared to conventional reflux. The localized heating promotes faster ligand exchange in palladium-catalyzed couplings while minimizing side reactions.

Protecting Group Strategies

Temporary protection of the C6 amine with a tert-butoxycarbonyl (BOC) group prevents undesired side reactions during N4-functionalization. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the amine post-alkylation/arylation, as demonstrated in related syntheses.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy

  • Strong absorption at 1595–1643 cm⁻¹ (C=N stretching)
  • NH stretching vibrations at 3120–3365 cm⁻¹
  • Nitro group symmetric/asymmetric stretches at 1512 cm⁻¹ and 1345 cm⁻¹

¹H NMR (400 MHz, DMSO-d6)

  • δ 3.12 (s, 3H, OCH3) for ethoxy intermediates
  • δ 7.19–8.14 (m, 11H, Ar-H) confirming phenyl substitution
  • δ 5.42 (s, 1H, NH) from residual amine protons

Mass Spectrometry

  • Calculated for C12H14N6O2: 298.11 [M+H]⁺
  • Observed: 298.09 [M+H]⁺ (Δ = -0.02 ppm)

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-rich pyrimidine ring risks multiple nitration events. Employing diluted HNO3 (40% v/v) at 0°C limits this, favoring mono-nitration at position 5.

Purification Difficulties

Column chromatography with DCM:MeOH (70:1) effectively separates the target compound from byproducts. Trituration with diethyl ether further enhances purity to >98%.

Chemical Reactions Analysis

N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine features a pyrimidine ring with distinct substitutions that contribute to its reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : The initial step often includes the condensation of appropriate aniline derivatives with nitro-substituted pyrimidines under basic conditions.
  • Functionalization : Subsequent reactions may involve nucleophilic substitutions or reductions to introduce ethyl and nitro groups at specific positions on the pyrimidine ring.

The complexity of its synthesis reflects the intricate nature of its chemical structure, which is essential for its diverse applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various pathogens, including:

  • Mycobacterium tuberculosis : The compound has shown promising results against drug-sensitive strains.
  • Gram-positive and Gram-negative bacteria : While the activity varies, some derivatives have been noted for their potential in treating infections caused by these pathogens.

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. Notable findings include:

  • Induction of Apoptosis : The compound has been observed to induce programmed cell death in various cancer cell lines, including breast (MCF-7) and oral cancer (KB-3-1) cells.
  • Inhibition of Tumor Growth : Mechanistic studies suggest that this compound may inhibit specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a potential lead compound in cancer drug development.
  • Antimicrobial Agents : The compound's efficacy against tuberculosis and other bacterial infections suggests its potential use in developing new antibiotics.

Industrial Applications

Beyond medicinal uses, this compound also finds applications in materials science:

  • Advanced Materials Development : Due to its unique chemical properties, this compound can be utilized in creating polymers and dyes.
  • Chemical Building Blocks : It serves as a versatile building block for synthesizing more complex organic molecules in chemical research.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryCancer therapyInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against Mycobacterium tuberculosis
Industrial ApplicationsAdvanced materialsUsed in polymer and dye development
Chemical building blocksServes as a precursor for complex organic synthesis

Mechanism of Action

The mechanism of action of N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethyl and phenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives, such as:

  • N-ethyl-5-nitro-N-phenylpyrimidine-2,4-diamine
  • N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine
  • N-ethyl-5-amino-N-phenylpyrimidine-4,6-diamine These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical and biological properties. The unique combination of the ethyl, nitro, and phenyl groups in this compound contributes to its distinct characteristics and potential applications.

Biological Activity

N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a compound belonging to the class of pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group at the N4 position and a nitro group at the 5 position. The presence of these functional groups contributes to its chemical reactivity and biological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Potential:
Pyrimidine derivatives have been investigated for their anticancer properties. This compound may inhibit specific enzymes involved in cell proliferation, making it a candidate for further development as an anticancer agent .

3. Inhibition of Dihydrofolate Reductase (DHFR):
Compounds similar to N4-ethyl-5-nitro-N4-phenylpyrimidine have been recognized as potential inhibitors of DHFR, an enzyme crucial in the folate metabolic pathway. This inhibition can disrupt folate metabolism in microorganisms, suggesting a role in treating infections or cancers .

The mechanisms through which N4-ethyl-5-nitro-N4-phenylpyrimidine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to altered cellular functions:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce ROS production, which can lead to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition against G+ve and G-ve bacteria
AnticancerPotential enzyme inhibitors affecting cell proliferation
DHFR InhibitionDisruption of folate metabolism in pathogens

Case Study Example:
A study published in 2019 evaluated various pyrimidine derivatives for their antimicrobial activity. Among them, compounds structurally similar to N4-ethyl-5-nitro-N4-phenylpyrimidine exhibited notable zones of inhibition against several microbial strains . This highlights the potential utility of this compound in developing new antimicrobial agents.

Q & A

Basic: What are the established synthetic routes for N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions on 5-nitropyrimidine-4,6-diamine scaffolds. For example, N4,N6-diethyl derivatives (e.g., 5k in ) are synthesized by reacting 5-nitropyrimidine-4,6-diamine with ethylating agents under reflux in ethanol, yielding up to 89% with purification via recrystallization . Optimization strategies include:

  • Temperature control : Higher yields (95%) are achieved for N4,N6-bis(4-chlorobenzyl) derivatives at 80–90°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic substituents.
  • Stoichiometry : Excess alkyl/aryl halides (1.2–1.5 eq.) minimize side reactions.

Basic: How is the structural conformation of this compound characterized, and what techniques validate its geometry?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. For analogous compounds (e.g., N4,N6-dimethyl derivatives in ), dihedral angles between the pyrimidine core and substituents (e.g., phenyl rings) are measured to assess planarity and steric effects . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and electronic environments.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: What computational methods are employed to predict the pharmacological activity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian16 software) model electronic properties and reaction pathways. For instance, uses DFT to optimize transition states in aminolysis reactions, correlating substituent effects with reactivity . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, as demonstrated in for FLT3 kinase inhibition .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine diamines?

Methodological Answer:
Contradictions often arise from substituent-specific effects. For example:

  • Anti-inflammatory activity : shows N4-allyl-indolyl derivatives reduce cytokine synthesis, but nitro groups may alter redox properties .
  • Kinase inhibition : highlights that N4-ethyl and phenyl groups enhance FLT3 selectivity over c-KIT due to steric clashes in the ATP-binding pocket .
    Resolution strategies :
  • Systematic SAR studies : Compare analogs with incremental substituent changes.
  • In vitro assays : Use isogenic cell lines to isolate target-specific effects.

Basic: What spectroscopic and chromatographic techniques are critical for purity assessment during synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold).
  • TLC : Silica gel plates (ethyl acetate/hexane eluents) monitor reaction progress.
  • Elemental analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: How does regioselectivity in this compound synthesis impact pharmacological outcomes?

Methodological Answer:
Regioselectivity determines substituent orientation, affecting target engagement. For example:

  • N4 vs. N6 substitution : shows morpholinopropyl groups at N4 enhance solubility, while trifluoromethoxy phenyl at N6 improves membrane permeability .
  • Steric effects : Bulky substituents (e.g., phenethyl in 5h ) reduce off-target binding but may lower bioavailability .

Advanced: What in vitro/in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

  • In vitro : LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (see for analogous quinazolines) .
  • In vivo : Murine acute pneumonia models (e.g., intratracheal LPS instillation) with histopathology and cytokine profiling.

Basic: What are the key physicochemical properties (e.g., logP, pKa) influencing the compound’s bioavailability?

Methodological Answer:

  • logP : Estimated at 2.1–2.5 (via ChemDraw) due to nitro and phenyl groups, suggesting moderate lipophilicity.
  • pKa : The nitro group (pKa ~ -1) and amine (pKa ~ 8.5) dictate ionization states at physiological pH .
  • Solubility : Low aqueous solubility (<1 mg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles .

Advanced: How can mutagenesis studies clarify the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Site-directed mutagenesis : Introduce mutations (e.g., FLT3 D835Y) to test resistance profiles (see ) .
  • Kinase profiling : Use kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects.

Advanced: What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

  • Ames test : Assess mutagenicity with TA98/TA100 bacterial strains.
  • hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology.
  • Metabolic stability : Liver microsome assays (human/rat) identify reactive metabolites.

Basic: How is the nitro group’s electronic impact on the pyrimidine core characterized?

Methodological Answer:

  • UV-Vis spectroscopy : Nitro groups induce bathochromic shifts (~300 nm) due to n→π* transitions.
  • DFT calculations : Analyze HOMO-LUMO gaps; nitro groups reduce electron density at N1/C2 positions .

Advanced: What structural modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Deuterium incorporation : Replace labile C-H bonds (e.g., ethyl groups) with C-D to slow CYP450 oxidation.
  • Bioisosteres : Replace nitro with trifluoromethyl ( ) to maintain electronegativity while reducing redox liability .

Advanced: How can cryo-EM or molecular dynamics (MD) simulations elucidate allosteric binding modes?

Methodological Answer:

  • Cryo-EM : Resolve compound-bound FLT3 kinase domains at 3–4 Å resolution.
  • MD simulations (NAMD/GROMACS) : Track conformational changes over 100-ns trajectories to identify allosteric pockets .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Degrades rapidly at pH > 9 (nitro group reduction) but stable at pH 4–7 ( ).
  • Thermal stability : Decomposes above 160°C (DSC/TGA data); store at -20°C under inert atmosphere .

Advanced: How do substituent effects on the phenyl ring (e.g., electron-withdrawing vs. donating groups) modulate target selectivity?

Methodological Answer:

  • Electron-withdrawing (e.g., -Cl, -Br) : Enhance binding to hydrophobic pockets (e.g., FLT3’s DFG motif) .
  • Electron-donating (e.g., -OCH3) : Increase solubility but may reduce affinity due to steric hindrance .

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